molecular formula C15H15BrN4OS B2625394 3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891126-83-3

3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2625394
CAS RN: 891126-83-3
M. Wt: 379.28
InChI Key: VFHSGKMXQNNBBY-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazolopyrimidine class of compounds and has shown potential in various applications, including medicinal chemistry and drug development.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and their derivatives involves condensation reactions and cyclization processes with various reagents to yield compounds with potential biological activities. For example, Lahmidi et al. (2019) described the synthesis, crystal structure, and spectroscopic characterization of a novel derivative, highlighting its antibacterial activity against common pathogens (Lahmidi et al., 2019). Similarly, Prasanna Kumara et al. (2013) synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating their variable antimicrobial activity (Prasanna Kumara et al., 2013).

Biological Activities

A significant portion of the research on [1,2,4]triazolo[4,3-a]pyrimidines explores their antimicrobial and antitumor activities. Gomha et al. (2018) synthesized novel derivatives and evaluated their antimicrobial effectiveness, finding that some compounds exhibited mild activities against tested strains (Gomha et al., 2018). Edrees and Farghaly (2017) prepared benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, showcasing potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4OS/c1-2-3-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSGKMXQNNBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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